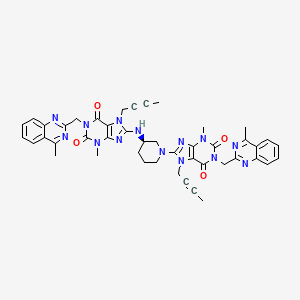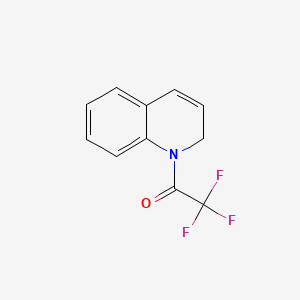
Quinoline, 1,2-dihydro-1-trifluoroacetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1,2-dihydro-1-trifluoroacetyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The addition of a trifluoroacetyl group to the 1,2-dihydroquinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 1,2-dihydro-1-trifluoroacetylquinoline, can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in an acidic medium .
For the specific synthesis of 1,2-dihydro-1-trifluoroacetylquinoline, a common route involves the reaction of 1,2-dihydroquinoline with trifluoroacetic anhydride under mild conditions . This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular . These methods not only improve yield but also reduce the use of hazardous chemicals and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 1,2-dihydro-1-trifluoroacetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it back to its parent quinoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, and sulfonyl groups .
Aplicaciones Científicas De Investigación
Quinoline, 1,2-dihydro-1-trifluoroacetyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of quinoline, 1,2-dihydro-1-trifluoroacetyl-, like other quinoline derivatives, often involves interaction with biological macromolecules. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
1,2-Dihydroquinoline: Lacks the trifluoroacetyl group but shares the dihydro structure.
Trifluoroacetylquinoline: Contains the trifluoroacetyl group but not the dihydro structure.
Uniqueness
Quinoline, 1,2-dihydro-1-trifluoroacetyl- is unique due to the presence of both the dihydro and trifluoroacetyl groups. This combination enhances its chemical reactivity and potential biological activity compared to its simpler counterparts .
Propiedades
Número CAS |
30831-85-7 |
|---|---|
Fórmula molecular |
C11H8F3NO |
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-6H,7H2 |
Clave InChI |
BWLZUZVCVOPRLI-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=CC=CC=C2N1C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


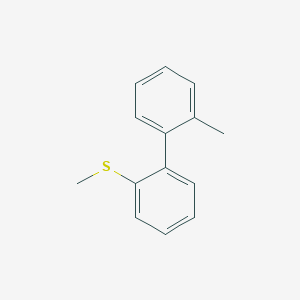

![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
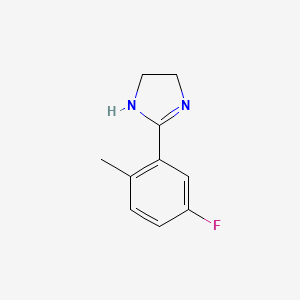

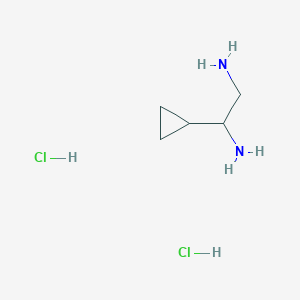


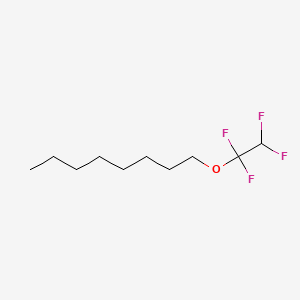

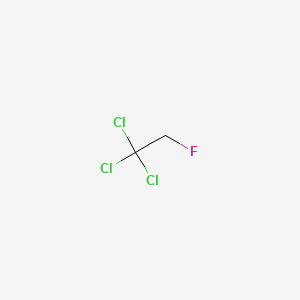
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

